molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

Cat. No. B1682947
CAS RN: 1005201-24-0
M. Wt: 338.4 g/mol
InChI Key: RCKYSTKYIVULEK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .


Synthesis Analysis

The main synthetic methodologies for 1,3,4-oxadiazole derivatives have been reviewed . In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Molecular Structure Analysis

1,3,4-Oxadiazole is an aromatic heterocycle with –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .

Scientific Research Applications

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] has been used in a variety of scientific research applications. In vivo studies have been conducted using this compound to investigate its potential therapeutic applications. In vitro studies have also been conducted to investigate the biological activity, biochemical and physiological effects, and pharmacodynamics of this compound.

In Vivo

In vivo studies have been conducted using 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] to investigate its potential therapeutic applications. These studies have shown that this compound has anti-inflammatory, anti-angiogenic, and anti-tumor activity. Additionally, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.

In Vitro

In vitro studies have been conducted to investigate the biological activity, biochemical and physiological effects, and pharmacodynamics of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]. These studies have shown that this compound has anti-inflammatory, anti-angiogenic, and anti-tumor activity, as well as anti-diabetic and anti-hyperlipidemic effects. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2.

Mechanism of Action

Target of Action

TCS 2002, also known as “1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-”, is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, apoptosis, and cell differentiation .

Mode of Action

TCS 2002 interacts with its target, GSK-3β, by inhibiting its activity. This inhibition is achieved by blocking the synthesis of fatty acids through the inhibition of enoyl reductase . This interaction prevents bacterial propagation and eventually leads to cell death .

Biochemical Pathways

The inhibition of GSK-3β by TCS 2002 affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. By inhibiting GSK-3β, TCS 2002 can potentially influence these cellular processes .

Pharmacokinetics

This suggests that TCS 2002 can be effectively absorbed and distributed within the body, reaching its target sites to exert its inhibitory effects .

Result of Action

The primary result of TCS 2002’s action is the inhibition of GSK-3β, leading to the disruption of various cellular processes. For instance, it has been shown that oral administration of TCS 2002 inhibits cold water stress-induced tau hyperphosphorylation in the mouse brain . This suggests potential applications of TCS 2002 in the treatment of neurodegenerative disorders.

Action Environment

The action of TCS 2002 can be influenced by various environmental factors. For instance, TCS 2002 is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . The continuous exposure of aquatic organisms to TCS 2002, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species . This highlights the importance of considering environmental factors when evaluating the action, efficacy, and stability of TCS 2002.

Biological Activity

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor activities, as well as anti-diabetic and anti-hyperlipidemic effects. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which may explain its anti-diabetic and anti-hyperlipidemic effects. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2, which may explain its anti-inflammatory, anti-angiogenic, and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The use of 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] in lab experiments has several advantages, including its high yield and purity, as well as its ability to be synthesized using a variety of methods. Additionally, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor activities, as well as anti-diabetic and anti-hyperlipidemic effects. However, its mechanism of action is not yet fully understood and its pharmacodynamics are still being studied, which may limit its use in certain experiments.

Future Directions

The future directions for research into 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl] include further investigation into its mechanism of action, pharmacodynamics, and therapeutic applications. Additionally, further studies should be conducted to explore its potential uses in other scientific fields, such as drug delivery, catalysis, and materials science. Furthermore, research should be conducted to determine the optimal conditions for its synthesis, as well as to optimize its yield and purity. Finally, further studies should be conducted to explore the potential toxicological effects of this compound.

properties

IUPAC Name

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYSTKYIVULEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647722
Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005201-24-0
Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole (322 mg, 1.00 mmol) in dichloromethane (10 mL) was added m-chloroperbenzoic acid (70%, 259 mg, 1.05 mmol) at room temperature, and the resulting mixture was stirred for 5 min. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (ethyl acetate) and recrystallized from tetrahydrofuran to give the title compound (284 mg, yield 84%) as colorless crystals.
Name
2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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